molecular formula C10H15NO2 B147350 (R)-2-Amino-3-(benzyloxy)propan-1-ol CAS No. 58577-87-0

(R)-2-Amino-3-(benzyloxy)propan-1-ol

Cat. No. B147350
CAS RN: 58577-87-0
M. Wt: 181.23 g/mol
InChI Key: ZJUOMDNENVWMPL-SNVBAGLBSA-N
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Description

The compound “(R)-2-Amino-3-(benzyloxy)propan-1-ol” is a chiral amino alcohol that can be inferred to have applications in the synthesis of pharmaceuticals, given its structural similarity to compounds discussed in the provided papers. For instance, beta-adrenergic blocking agents often contain aryloxypropanolamine structures, which are related to the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the introduction of an aryloxy group and an amino group to a propanol backbone. For example, the synthesis of 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols involves the attachment of heterocyclic moieties to the aryl or amidic groups . Similarly, the synthesis of dinuclear complexes based on 1,3-bis[(2-(diphenylphosphino)benzylidene)amino]propan-2-ol demonstrates the use of 1,3-diaminopropanol as a starting material, which is structurally related to the compound of interest .

Molecular Structure Analysis

The molecular structure of “(R)-2-Amino-3-(benzyloxy)propan-1-ol” would likely exhibit hydrogen bonding capabilities due to the presence of an amino group. This is supported by the extensive intermolecular hydrogen bonding observed in the crystal structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one . The stereochemistry of related compounds, such as diastereoisomeric 1-phenyl-1,2-dimethyl-3-dimethylaminopropan-1-ols, is also crucial, as it can influence the biological activity of the molecules .

Chemical Reactions Analysis

The reactivity of “(R)-2-Amino-3-(benzyloxy)propan-1-ol” would be influenced by its functional groups. The amino group could participate in reactions such as amide formation or act as a nucleophile in substitution reactions. The benzyloxy group could undergo reactions typical of aromatic ethers, such as cleavage under acidic conditions or nucleophilic aromatic substitution if activated by electron-withdrawing groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of “(R)-2-Amino-3-(benzyloxy)propan-1-ol” would be characterized by its solubility, melting point, and boiling point, which are not directly provided but can be inferred from related compounds. For instance, the solubility would be affected by the presence of the amino group, which could form salts and increase water solubility . The melting and boiling points would depend on the molecular weight and the strength of intermolecular forces, such as hydrogen bonding, which is significant in the crystal structures of related compounds .

Scientific Research Applications

Pharmacological Derivatives and Synthesis

  • New Pharmacologically Valuable Derivatives : The synthesis of new derivatives of 1-phenoxy-3-amino-propan-2-ol, a compound related to (R)-2-Amino-3-(benzyloxy)propan-1-ol, has been reported. These derivatives have potential pharmacological value and involve methods like reacting 1-phenoxy-3-amino-propan-2-ol with different compounds to produce various products (Schenk, 2014).

  • Cardioselectivity of Beta-Adrenoceptor Blocking Agents : Research has been conducted on the synthesis of a series of 1-(aralkylamino)-3-(aryloxy)propan-2-ols, investigating their binding properties and cardioselectivity. This study sheds light on the different modes of binding dependent on the molecular structure and has implications for the development of cardioselective drugs (Rzeszotarski et al., 1983).

Chemical Synthesis and Analysis

  • Synthesis of Schiff Base Derivatives : A study on Schiff base derivatives of 1,3-bis[(E)-(4-dimethylaminobenzylidene)amino] propan-2-ol (BDP) and related compounds has been conducted. This research focused on their structural and spectroscopic properties, providing insights into the synthesis and potential applications of these compounds (Khalid et al., 2018).

  • Enantioselective Addition Catalyzed by Amino Alcohols : A series of amino alcohols derived from (R)-1-phenylethylamine were utilized for the enantioselective addition of diethylzinc to aldehydes. This study highlights the potential of using amino alcohols as chiral ligands in chemical reactions, which can have broader implications in organic synthesis (Asami et al., 2015).

properties

IUPAC Name

(2R)-2-amino-3-phenylmethoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUOMDNENVWMPL-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974135
Record name 2-Amino-3-(benzyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-(benzyloxy)propan-1-ol

CAS RN

58577-87-0
Record name 2-Amino-3-(benzyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-2-Amino-3-benzyloxy-1-propanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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